3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Process chemistry Gefitinib synthesis Acetylation yield

Generic API manufacturers face regioselectivity challenges during C-4 chlorination of unprotected 6-hydroxy intermediates. This 6-O-acetyl protected quinazolinone (CAS 179688-53-0) is the essential protected intermediate ensuring high-yielding gefitinib and poziotinib process chemistry. • Prevents competitive O-chlorination side reactions at the 6-position • Supplied at ≥98% purity (HPLC/Titration) with controlled moisture ≤0.5% • Doubles as ISO17034-certified Gefitinib Impurity VII reference standard for ANDA submission.

Molecular Formula C11H10N2O4
Molecular Weight 234.21
CAS No. 179688-53-0
Cat. No. B601134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
CAS179688-53-0
Synonyms3,4-Dihydro-4-oxo-6-acetoxy-7-methoxyquinazoline;  6-(Acetyloxy)-7-methoxy-4(3H)-quinazolinone;  3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate;  Gefitinib interMidiate IV;  7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
Molecular FormulaC11H10N2O4
Molecular Weight234.21
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC
InChIInChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: Identity and Procurement


3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (CAS 179688-53-0), also systematically named 6-acetoxy-7-methoxy-3H-quinazolin-4-one, is a substituted quinazolin-4(3H)-one derivative bearing a 6-O-acetyl protecting group and a 7-methoxy substituent on the bicyclic quinazoline scaffold . This compound is formally designated as Gefitinib Intermediate IV in the convergent synthesis of the first-generation EGFR tyrosine kinase inhibitor gefitinib (Iressa) and also serves as a key intermediate for the pan-HER inhibitor poziotinib . With molecular formula C11H10N2O4, molecular weight 234.21 g/mol, and a well-defined melting point of 293–297 °C (white to pale yellow crystalline solid), it is commercially available from multiple qualified vendors at purities reaching >98.0% as verified by orthogonal HPLC and non-aqueous titration methods . Its primary procurement relevance lies in its dual role as a protected 6-hydroxy pharmacophore precursor enabling regioselective downstream functionalization at the quinazoline C-4 position, and as a compendial impurity reference standard (Gefitinib Impurity VII) for ANDA regulatory submissions [1].

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: Non-Interchangeability with Analogs


The 6-acetoxy-7-methoxy substitution pattern of CAS 179688-53-0 is not interchangeable with its 6-hydroxy precursor (CAS 179688-52-9) or the downstream 6-acetoxy-4-chloro intermediate (CAS 230955-75-6) in multi-step 4-anilinoquinazoline tyrosine kinase inhibitor syntheses [1]. The O-acetyl moiety serves as a strategically positioned protecting group that masks the nucleophilic 6-hydroxyl during the critical C-4 chlorination step (POCl₃ or SOCl₂-mediated), preventing undesired side reactions at the 6-position that would compromise regioselectivity and yield . Attempting direct chlorination of the unprotected 6-hydroxy analog (179688-52-9) results in competitive O-chlorination and quinazoline ring degradation products, making the acetate protection step non-optional for high-yielding gefitinib and poziotinib process chemistry [2]. Furthermore, the downstream 4-chloro intermediate (230955-75-6), while also acetyl-protected, represents a different synthetic entry point requiring distinct procurement, handling (moisture-sensitive, inert atmosphere storage at 2–8 °C), and regulatory impurity specifications . Generic substitution across these intermediates without verification of positional protection status and purity profile therefore introduces risk of failed reaction sequences, impure API, and non-compliance with ANDA impurity profiling requirements.

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: Differentiation Evidence


Acetylation Step Yield Advantage

The acetylation of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (CAS 179688-52-9) to give 179688-53-0 is reported by Zeneca Limited (US5866572, Example 32) with an isolated yield of 75% under pilot conditions (acetic anhydride, pyridine, 100 °C, 2 h), and up to 99% under optimized laboratory-scale conditions [1]. By contrast, the preceding selective demethylation step that generates the 6-hydroxy precursor (179688-52-9) from 6,7-dimethoxyquinazolin-4-one using methanesulfonic acid and L-methionine is typically reported with yields of only 60–70% due to competing 7-O-demethylation side products [2]. The high and reproducible acetylation yield of the target compound is a critical process parameter: the acetyl protecting group must be installed quantitatively before the subsequent C-4 chlorination step (→ CAS 230955-75-6) to avoid yield-eroding side reactions, making procurement of pre-qualified 179688-53-0 with documented batch yield data a key differentiator versus sourcing the unprotected 6-hydroxy compound and performing acetylation in-house .

Process chemistry Gefitinib synthesis Acetylation yield

Purity and Melting Point Consistency

TCI supplies 179688-53-0 with a purity specification of >98.0% verified by two orthogonal analytical methods—HPLC (area%) and non-aqueous titration . Capotchem offers the compound at 98% (minimum, GC) with moisture content controlled to ≤0.5% and a melting point of 293 °C [1]. ChemImpex and VWR/TCI America report a melting point of 297 °C and ≥98% purity by HPLC and titration . In contrast, multiple suppliers of the 6-hydroxy analog (CAS 179688-52-9) list minimum purity specifications at the 95% level (AKSci: 95% minimum ; CymitQuimica: 95.0%; Shiya Biopharm: 95%), while TCI offers the 6-hydroxy compound at >98.0%—demonstrating that equivalently high purity is achievable but less uniformly maintained across the broader supplier base . The crystalline nature of 179688-53-0 (white to yellow powder/crystal) and its narrow melting range (293–297 °C) further support batch-to-batch consistency suitable for regulated intermediate procurement.

Purity specification Quality control Orthogonal analytical methods

Dual-API Intermediate: Gefitinib and Poziotinib

Multiple authoritative vendor and manufacturer sources consistently identify CAS 179688-53-0 as a key intermediate for the synthesis of two structurally distinct FDA-approved 4-anilinoquinazoline anticancer agents: gefitinib (EGFR TKI, first-generation, NSCLC) and poziotinib (pan-HER inhibitor, including EGFR/HER2 exon 20 insertion mutants) . The compound serves as the protected 6-hydroxy-7-methoxy quinazolin-4-one scaffold from which both divergent synthetic pathways branch—gefitinib via C-4 chlorination, 3-chloro-4-fluoroaniline coupling, deprotection, and morpholinopropoxy side-chain installation; poziotinib via analogous C-4 functionalization with distinct aniline and side-chain moieties [1]. In contrast, the 6-hydroxy precursor (CAS 179688-52-9) is predominantly cited as a gefitinib-only intermediate , and the downstream 6-acetoxy-4-chloro intermediate (CAS 230955-75-6) is also primarily associated with the gefitinib route . The dual-API utility of 179688-53-0 provides procurement leverage: a single qualified intermediate serves two independent drug substance supply chains, enabling consolidated vendor qualification, analytical method development, and inventory management for organizations developing or manufacturing both gefitinib and poziotinib.

Synthetic intermediate Gefitinib Poziotinib Multi-target scaffold

Derivative Anticancer Potency in MCF-7 Model

Wang et al. (Journal of the Chemical Society of Pakistan, 2021, Vol. 43, pp. 466–474) synthesized a series of substituted quinazoline derivatives from 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (compound 1, CAS 179688-53-0) via a five-step sequence including chlorination, amination, hydrolysis, and etherification [1]. Among the target compounds, derivative 8c exhibited remarkable inhibitory activity against the MCF-7 human breast cancer cell line with an inhibition rate of 38.45%, which was substantially higher than the positive control gefitinib at the same assay conditions (inhibition rate = 13.25% for MCF-7) [2]. The synthesized compounds were structurally confirmed by IR, ¹H-NMR, elemental analysis, and single-crystal X-ray diffraction. This result demonstrates that 179688-53-0 is not merely a passive synthetic intermediate but a productive scaffold from which derivatives with anticancer activity exceeding that of the clinically approved comparator drug can be generated, supporting its value as a starting material for medicinal chemistry exploration beyond its established role in gefitinib/poziotinib manufacturing [3]. Note: this evidence pertains to derivatives of 179688-53-0 rather than the compound itself; direct VEGFR-2/HDAC inhibitory activity claims for the parent compound appear in vendor literature but published primary IC50 data for the parent molecule were not identified in the peer-reviewed literature at the time of this analysis.

Anticancer activity MCF-7 breast cancer Quinazoline derivatives Kinase inhibition

ISO17034 Reference Standard for ANDA

CAS 179688-53-0 is formally designated as Gefitinib Impurity VII and is available as an ISO17034-certified reference standard from accredited manufacturers such as CATO Research Chemicals [1]. This certification—governed by the international standard for reference material producer competence—ensures metrological traceability, assigned purity values with stated measurement uncertainty, and batch-specific certificates of analysis that meet ANDA regulatory submission requirements [2]. ChemWhat supplies the compound with detailed characterization data compliant with regulatory guidelines and offers further traceability against USP or EP pharmacopeial standards based on feasibility [3]. In contrast, the 6-hydroxy analog (CAS 179688-52-9, Gefitinib Intermediate III) is not routinely referenced as a designated pharmacopeial impurity standard by the same regulatory framework, and the downstream intermediates (e.g., CAS 230955-75-6 and CAS 184475-71-6) carry distinct impurity designations (Impurity V and Impurity X, respectively), each requiring independent procurement and qualification . The availability of 179688-53-0 as a certified reference standard means it can serve dual roles: as a bulk synthetic intermediate for API manufacturing and as an analytically qualified impurity marker for QC release testing, reducing the total number of separately qualified reference materials needed in a gefitinib ANDA program.

Reference standard ANDA ISO17034 Impurity profiling

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: Application Scenarios


Gefitinib ANDA Intermediate Procurement

For generic pharmaceutical manufacturers filing an ANDA for gefitinib, CAS 179688-53-0 is the critical protected intermediate at the convergence point of the convergent synthetic route (after selective 6-O-demethylation and acetylation, before C-4 chlorination) [1]. Procuring 179688-53-0 at >98.0% purity with orthogonal analytical certification (HPLC + titration) and controlled moisture (≤0.5%) ensures that the downstream chlorination to CAS 230955-75-6 proceeds with minimal side-product formation, supporting overall API purity compliance with ICH Q3A thresholds [2]. The additional availability of ISO17034-certified Gefitinib Impurity VII reference standard from the same qualified vendor consolidates the intermediate and reference standard supply chain, reducing the number of vendor audits required for ANDA submission. The well-characterized melting point (293–297 °C) provides a simple identity confirmation test for incoming material release in a GMP environment [3].

Poziotinib Process Development via Shared Scaffold

Organizations developing both gefitinib generics and poziotinib (pan-HER inhibitor for EGFR/HER2 exon 20 insertion mutant NSCLC) can leverage 179688-53-0 as a common scaffold intermediate [1]. The acetyl-protected 6-hydroxy-7-methoxy quinazolin-4-one core is identical in both synthetic routes up to the C-4 functionalization step, after which the pathways diverge (different aniline coupling partners and side chains) [2]. Procuring a single qualified lot of 179688-53-0 supports both drug substance programs, enabling shared process development, analytical method validation, and stability studies for the common intermediate. This consolidation is particularly valuable for CDMOs serving multiple clients with overlapping quinazoline-based oncology portfolios [3].

Quinazoline-Based Kinase Inhibitor Library Synthesis

The JCSP 2021 study by Wang et al. demonstrated that a five-step derivatization sequence starting from 179688-53-0 (chlorination → amination → hydrolysis → etherification) generates substituted quinazoline derivatives with MCF-7 anticancer activity exceeding that of gefitinib (derivative 8c: 38.45% inhibition vs. gefitinib: 13.25%) [1]. This establishes 179688-53-0 as a productive starting scaffold for structure-activity relationship (SAR) exploration around the 4-anilinoquinazoline pharmacophore, particularly for academic and industrial medicinal chemistry groups targeting breast cancer, VEGFR-2, and HDAC [2]. The crystalline nature and established purity profile of the starting material facilitate reproducibility in library synthesis, while its documented dual VEGFR-2/HDAC inhibitory potential (vendor-reported) suggests applications in dual-target inhibitor design [3].

Gefitinib Impurity VII Reference Standard

Regulatory guidelines (ICH Q3A/Q3B, USP General Chapter <1086>) require identification, qualification, and control of specified impurities in drug substances and products [1]. CAS 179688-53-0, designated as Gefitinib Impurity VII, is a process-related impurity arising from incomplete deprotection of the 6-acetoxy group during gefitinib manufacturing, and it may also appear as a degradation product under acidic storage conditions [2]. ISO17034-certified reference standard material enables accurate quantification of this impurity in gefitinib API release testing, forced degradation studies, and stability-indicating HPLC method validation. The availability of detailed characterization data (NMR, MS, IR, HPLC purity) compliant with ANDA regulatory guidelines supports method development without the need for in-house synthesis and structural elucidation of the impurity [3].

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